4-{5-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid
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Overview
Description
4-{5-[(E)-3-AMINO-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID is a complex organic compound that features a furan ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(E)-3-AMINO-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 2-furyl aldehyde with cyanoacetamide under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(E)-3-AMINO-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as oxo, amino, and halogenated derivatives.
Scientific Research Applications
4-{5-[(E)-3-AMINO-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-{5-[(E)-3-AMINO-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-{5-[(E)-3-AMINO-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID: shares similarities with other furan-based compounds and benzoic acid derivatives.
Indole derivatives: These compounds also feature a fused ring system and are known for their diverse biological activities.
Imidazole derivatives: Similar in their heterocyclic structure and applications in medicinal chemistry.
Uniqueness
The uniqueness of 4-{5-[(E)-3-AMINO-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various scientific fields.
Properties
Molecular Formula |
C15H10N2O4 |
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Molecular Weight |
282.25 g/mol |
IUPAC Name |
4-[5-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C15H10N2O4/c16-8-11(14(17)18)7-12-5-6-13(21-12)9-1-3-10(4-2-9)15(19)20/h1-7H,(H2,17,18)(H,19,20)/b11-7+ |
InChI Key |
DWCDKJRRKOEGPC-YRNVUSSQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)N)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)N)C(=O)O |
Origin of Product |
United States |
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